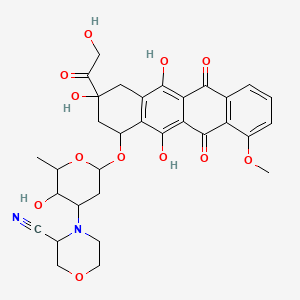

Cyanomorpholinoadriamycin

Description

Propriétés

Formule moléculaire |

C32H34N2O12 |

|---|---|

Poids moléculaire |

638.6 g/mol |

Nom IUPAC |

4-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]morpholine-3-carbonitrile |

InChI |

InChI=1S/C32H34N2O12/c1-14-27(37)18(34-6-7-44-13-15(34)11-33)8-22(45-14)46-20-10-32(42,21(36)12-35)9-17-24(20)31(41)26-25(29(17)39)28(38)16-4-3-5-19(43-2)23(16)30(26)40/h3-5,14-15,18,20,22,27,35,37,39,41-42H,6-10,12-13H2,1-2H3 |

Clé InChI |

YIMDLWDNDGKDTJ-UHFFFAOYSA-N |

SMILES canonique |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCOCC6C#N)O |

Synonymes |

3'-(3-cyano-4-morpholinyl)-3'-deaminoadriamycin 3'-deamino-3'-(3-cyano-4-morpholinyl)doxorubicin 3'-deamino-3'-(3-cyano-4-morpholinyl)doxorubicin, (S-(8S-cis))-isomer A 489 A-489 cyanomorpholino doxorubicin cyanomorpholinoadriamycin MRA-CN |

Origine du produit |

United States |

Molecular and Cellular Mechanisms of Action

DNA Interaction Studies

Cyanomorpholinoadriamycin (CMA), also known as cyanomorpholino-doxorubicin (MRA-CN), is a potent derivative of doxorubicin (B1662922). oup.com Its mechanism of action is primarily centered on its interaction with DNA, leading to the formation of covalent adducts and crosslinks that interfere with essential cellular processes like replication and transcription. oup.comfrontiersin.org Unlike its parent compound, doxorubicin, which requires metabolic activation to form certain types of DNA adducts, CMA can directly alkylate DNA without prior activation. nih.govoup.com

The interaction of this compound with DNA is a multi-step process that involves both non-covalent and covalent binding. The planar anthracycline ring of the molecule is believed to first intercalate between the base pairs of the DNA double helix. Following this initial binding, a covalent bond is formed between the drug and the DNA, creating a stable adduct. oup.com

Research suggests that this covalent linkage is an aminal bond (N-C-N) formed between the C-3' position of the morpholino ring of CMA and the exocyclic N2 amino group of a guanine (B1146940) base. oup.com This type of inherently unstable, yet functionally significant, linkage is also observed with other antitumor agents like saframycin A and anthramycin, which also form heat-labile adducts with the N2 of guanine. oup.com The formation of these covalent adducts is considered a key factor in the high cytotoxicity of the compound. nih.gov

A critical aspect of CMA's activity is its ability to form both intrastrand (within the same DNA strand) and interstrand (connecting the two opposite DNA strands) crosslinks. nih.govnih.gov Interstrand crosslinks are particularly cytotoxic lesions as they form an absolute block to the separation of DNA strands, which is necessary for DNA replication and transcription. amegroups.org The formation of these crosslinks by CMA has been demonstrated in various in vitro systems and cell lines. nih.govnih.gov

The formation of DNA crosslinks by this compound is a rapid process. Studies using alkaline elution and gel electrophoresis assays have characterized the time course of this reaction in vitro. Extensive DNA cross-linking is evident within 30 minutes of drug exposure. oup.com The process begins within a few minutes of treatment, reaching its maximum level within one hour when using a 5 µM drug concentration. oup.comnih.govnih.gov

Table 1: Kinetics of this compound-Induced DNA Crosslink Formation

| Time Point | Observation | Drug Concentration | Source(s) |

| A few minutes | Crosslink formation begins. | ≥5 nMol/l | nih.gov |

| 30 minutes | Extensive DNA cross-linking is evident. | Not Specified | oup.com |

| 1 hour | Maximal cross-linking of DNA is observed. | 5 µM | oup.comnih.gov |

| 90 minutes | Number of DNA cross-links continues to increase. | Not Specified | oup.com |

| 120 minutes | Number of DNA cross-links begins to decrease after this point. | Not Specified | oup.com |

The DNA adducts and crosslinks formed by this compound are notably heat-labile. oup.com This characteristic is significant as it can preclude the use of certain analytical techniques, like primer-extension procedures that require heating steps. oup.com The thermal stability has been quantified by measuring the midpoint melting temperature (Tm), the temperature at which half of the crosslinks or adducts are dissociated. The interstrand crosslinks exhibit a midpoint melting temperature of 70°C following a 10-minute exposure to heat. oup.comnih.gov The stability of adducts at individual blockage sites shows some variation but generally falls within a narrow range. oup.com

Table 2: Thermal Stability of this compound-DNA Adducts and Crosslinks

| Adduct/Crosslink Type | Midpoint Melting Temperature (Tm) | Conditions | Source(s) |

| Interstrand Crosslinks | 70°C | 10 min exposure to heat in 45% formamide | oup.comnih.gov |

| Interstrand Crosslinks | 74°C | 5 min exposure to heat | oup.com |

| Intra- and Interstrand Crosslinks (at individual sites) | 63°C - 70°C | 10 min exposure to heat | oup.comnih.gov |

| Adducts at Exonuclease Blockage Sites (average) | 66 ± 1°C | Not Specified | oup.com |

This compound does not bind randomly to DNA but exhibits a clear sequence preference. nih.govnih.gov In vitro transcription assays have been instrumental in identifying the specific sites of adduct formation. These studies reveal that CMA predominantly forms adducts at GpG and CpC sequences. nih.gov

The most frequent transcriptional blockages occur immediately prior to 5'-GG and 5'-CC sequences on the non-template strand, which is consistent with the formation of intrastrand crosslinks between adjacent guanine or cytosine residues. nih.govnih.govnih.gov While these intrastrand adducts are dominant, minor blockage sites are observed at 5'-GC sequences. nih.govnih.gov These 5'-GC sites are considered probable locations for the formation of the more cytotoxic interstrand crosslinks, though they occur to a lesser extent than the intrastrand adducts. nih.govnih.gov

Kinetics of Crosslink Formation in In Vitro Systems

Significance of the Cyano-Morpholino Moiety in DNA Interaction and Crosslinking Potential

The defining feature of this compound is the 3'-(3-cyano-4-morpholinyl)-3'-deamino group, which fundamentally alters its interaction with DNA compared to its parent compound, doxorubicin. This moiety is crucial for the compound's ability to form covalent bonds with DNA, a mechanism that contributes significantly to its high cytotoxicity.

Research has demonstrated that CMA has the capacity to form covalent adducts with DNA. nih.gov Studies using primary rat hepatocytes incubated with radiolabeled cyanomorpholinyl derivatives, including CMA, have shown the formation of DNA adducts. nih.gov This covalent binding is a key distinction from doxorubicin, which primarily interacts with DNA through intercalation. drugbank.com

Furthermore, the cyano-morpholino group enables CMA to induce DNA crosslinks. nih.govglenresearch.com This crosslinking activity has been observed in L1210 mouse leukemia cells and V79 Chinese hamster fibroblasts at nanomolar concentrations. nih.gov The formation of these crosslinks is a rapid process, beginning within minutes of cell treatment and reaching a maximum after approximately one hour. nih.gov These crosslinks can be either intrastrand, between adjacent bases on the same DNA strand, or interstrand, connecting the two strands of the DNA helix. nih.govnih.gov

The sequence specificity of CMA's interaction with DNA has also been investigated. Studies have revealed that CMA preferentially creates transcriptional blockages at specific DNA sequences. The most prominent sites of these blockages occur immediately before 5'-CC and 5'-GG sequences on the non-template strand, which is consistent with the formation of intrastrand crosslinks between adjacent guanine residues. nih.gov Weaker blockages at 5'-GC and 5'-CG sequences suggest a lower frequency of interstrand crosslinking. nih.gov This capacity to form DNA adducts and crosslinks is directly linked to the induction of chromosomal aberrations, including chromatid breaks and translocations, which are ultimately responsible for the compound's potent cytotoxic effects. nih.gov

Modulation of DNA-Dependent Enzymatic Processes

This compound's interaction with DNA subsequently affects the function of enzymes that use DNA as a template. By altering the structure of DNA and creating covalent adducts, CMA interferes with crucial enzymatic processes involved in DNA metabolism.

Inhibition of DNA Helicase Activity

DNA helicases are essential enzymes that unwind the DNA double helix to provide single-stranded templates for replication, repair, and transcription. patsnap.com The covalent adducts and crosslinks formed by CMA can act as physical impediments to the progression of DNA helicases along the DNA strand. patsnap.comnimbustx.com While direct studies specifically detailing the inhibition of DNA helicase by CMA are not extensively reported in the provided context, the nature of its DNA damage strongly implies such an inhibitory effect. By creating bulky adducts and crosslinking the DNA strands, CMA would sterically hinder the unwinding activity of helicases, thereby halting DNA replication and other processes that require strand separation. patsnap.comcsic.es

Interaction with Topoisomerase II Activity

Topoisomerase II is a vital enzyme that manages DNA topology by creating transient double-strand breaks to allow for the passage of another DNA strand, after which it religates the break. nih.govcuni.cz Many anthracycline derivatives, including the parent compound doxorubicin, are known topoisomerase II poisons. drugbank.comnih.gov They function by stabilizing the "cleavable complex," which is the intermediate state where topoisomerase II is covalently bound to the broken DNA ends. cuni.cz This prevents the religation of the DNA strands, leading to the accumulation of permanent double-strand breaks and subsequent cell death. cuni.cz

While doxorubicin's interaction with topoisomerase II is a major component of its mechanism, this compound's potent DNA alkylating ability introduces an additional layer of complexity. The covalent adducts formed by CMA can directly damage the DNA template, which in itself can interfere with topoisomerase II function. umanitoba.ca The formation of DNA crosslinks, in particular, presents a significant challenge to the enzyme's ability to properly manage DNA supercoiling. umanitoba.ca Therefore, CMA likely impacts topoisomerase II activity both directly, in a manner similar to other anthracyclines, and indirectly, through the extensive DNA damage it causes.

Impact on DNA Replication and Transcription Processes

The culmination of CMA's DNA damage, including adduct formation and crosslinking, and its interference with helicase and topoisomerase II activity, leads to a profound disruption of DNA replication and transcription. wikipedia.orgfrontiersin.orglibretexts.org DNA replication requires the unwinding of the DNA template and the coordinated action of a suite of enzymes, including helicase and DNA polymerase. wikipedia.orgopenaccessjournals.com The lesions induced by CMA create physical blocks that stall the replication fork, preventing the synthesis of new DNA strands. csic.es

Similarly, transcription, the process of synthesizing RNA from a DNA template, is also severely inhibited. libretexts.org RNA polymerase, the key enzyme in transcription, is blocked by the CMA-induced DNA adducts. nih.govfrontiersin.org Studies have shown that CMA causes permanent transcriptional blockages at specific sites on the DNA template. nih.gov This inhibition of both replication and transcription is a direct consequence of the DNA damage inflicted by the compound and is a primary contributor to its cytotoxicity.

Effects on Macromolecular Synthesis

The disruption of fundamental processes like DNA replication and transcription by this compound inevitably leads to a downstream inhibition of macromolecular synthesis.

Research on Inhibition of DNA Synthesis

The inhibition of DNA synthesis is a hallmark of DNA-damaging agents. nih.gov Research has consistently shown that CMA is a potent inhibitor of DNA synthesis. umanitoba.ca This inhibition is a direct result of the DNA lesions it creates, which, as mentioned, physically obstruct the progression of the DNA replication machinery. csic.es The cell possesses checkpoint mechanisms that can halt the cell cycle in response to DNA damage to allow for repair. csic.es However, the extensive and difficult-to-repair crosslinks induced by CMA often overwhelm these repair pathways, leading to a sustained arrest of DNA synthesis and ultimately triggering programmed cell death (apoptosis). nih.gov The inhibition of DNA synthesis is often observed at lower concentrations for CMA's analogs compared to the inhibition of RNA synthesis, highlighting its potent effect on DNA replication processes. umanitoba.ca

Table of Research Findings on this compound's Mechanisms

| Mechanism | Key Finding | Affected Cellular Process | References |

| DNA Adduct Formation | Forms covalent adducts with DNA, particularly in primary rat hepatocytes. | DNA Integrity | nih.gov |

| DNA Crosslinking | Induces dose-dependent DNA crosslinks in L1210 and V79 cells. | DNA Integrity, Replication | nih.gov |

| Sequence Specificity | Preferentially causes transcriptional blockages at 5'-CC and 5'-GG sequences. | Transcription, DNA Repair | nih.gov |

| Chromosomal Aberrations | Induces chromatid breaks and translocations in leukemia cells. | Cell Division, Genome Stability | nih.gov |

| Inhibition of DNA Synthesis | Potently inhibits DNA synthesis, often at lower concentrations than RNA synthesis inhibition for its analogs. | DNA Replication | umanitoba.ca |

Research on Inhibition of RNA Synthesis

This compound, also known as MRA-CN, has been identified as a significantly more potent inhibitor of total RNA synthesis compared to its parent compound, doxorubicin. researchgate.net Research comparing the two compounds found that the potent cytotoxicity of MRA-CN was directly correlated with its enhanced inhibitory effects on both DNA and total RNA synthesis. nih.gov In studies using various murine and human tumor cells, MRA-CN was found to be 300 to 2,200 times more powerful as an inhibitor of total RNA synthesis than doxorubicin. researchgate.net

A key indicator of its effect on RNA synthesis is the induction of nucleolar macrosegregation in treated cells. researchgate.netnih.gov This phenomenon, which is the separation of the nucleolus's granular and fibrillar components, is a characteristic effect of agents that inhibit ribosomal RNA (rRNA) synthesis. nih.gov Studies have shown that MRA-CN, as well as its non-cyano analogue 3'-deamino-3'-(4-morpholinyl)doxorubicin, produce this distinct nucleolar change, which is remarkably similar to the effects caused by actinomycin (B1170597) D, a well-known inhibitor of rRNA synthesis. researchgate.netnih.gov This suggests that the morpholinyl group itself is associated with this specific mechanism of action, independent of the α-cyano substituent. nih.gov

Table 1: Comparative Effects on RNA Synthesis and Nucleolar Morphology

| Compound | Potency of RNA Synthesis Inhibition (Relative to Doxorubicin) | Induction of Nucleolar Macrosegregation |

|---|---|---|

| This compound (MRA-CN) | 300-2200x greater | Yes |

| Doxorubicin (DOX) | Baseline | No |

| 3'-deamino-3'-(4-morpholinyl) doxorubicin (MRA) | Not specified | Yes |

| Actinomycin D | Not applicable (used as a positive control) | Yes |

This table is based on findings reported in the literature. researchgate.netnih.gov

Induction of Unscheduled DNA Synthesis

Unscheduled DNA Synthesis (UDS) is a form of DNA synthesis that occurs outside of the normal S-phase of the cell cycle, typically as a result of DNA repair mechanisms. Research has demonstrated that this compound is an extremely active inducer of UDS in primary rat hepatocytes. researchgate.net This activity stands in stark contrast to its parent compounds, Adriamycin (doxorubicin) and daunomycin, which are only weakly active or inactive in inducing UDS. researchgate.netnih.gov

The potent induction of UDS by this compound is believed to be linked to its ability to form covalent adducts with DNA. researchgate.netnih.gov Studies investigating the DNA interactions of MRA-CN and related compounds found a strong correlation between the formation of these adducts and the high capacity of the compounds to induce DNA repair. nih.gov While many anthracyclines cause DNA damage through other means, the induction of UDS by this compound and its analogues like morpholinodaunomycin and cyanomorpholinodaunomycin appears to be a distinct characteristic. researchgate.netnih.gov This strong UDS response is not correlated with the mutagenic activity of these compounds but is considered an indicator of covalent DNA interaction and subsequent DNA repair. researchgate.net

Table 2: Activity of Anthracyclines in Inducing Unscheduled DNA Synthesis (UDS) in Primary Rat Hepatocytes

| Compound | UDS Induction Activity |

|---|---|

| This compound | Extremely Active |

| Cyanomorpholinodaunomycin | Extremely Active |

| Morpholinodaunomycin | Extremely Active |

| Adriamycin (Doxorubicin) | Weakly Active or Inactive |

| Daunomycin | Weakly Active or Inactive |

This table summarizes findings from comparative studies on anthracycline derivatives. researchgate.netnih.gov

Preclinical Research Methodologies and Findings

In Vitro Cellular Studies

In vitro research on Cyanomorpholinoadriamycin has employed a variety of established cell culture systems to elucidate its biological activity at the cellular and molecular levels.

The preclinical evaluation of this compound has utilized a broad spectrum of mammalian cell lines to assess its activity across different cancer types and to understand its mechanisms of action. These models include cell lines derived from hamster, murine, and human tissues.

Notably, studies have frequently involved V79 Chinese hamster fibroblasts and L1210 mouse leukemia cells to investigate DNA damage and cytotoxicity. nih.gov Research has also extensively used various human leukemia cell lines, including those established from patients with common, T-cell, and B-cell acute lymphoblastic leukemia, as well as monoblastic leukemia, to compare the compound's potency against malignant cells versus normal hematopoietic progenitors. nih.govoup.com The KBM-3 and Friend leukemia cell lines have also been used in these investigations. nih.govnih.gov

Furthermore, human ovarian carcinoma cell lines, such as the ES-2 line and its drug-resistant subline ES-2R, have been instrumental in studying the compound's efficacy and the development of resistance. aacrjournals.orgaacrjournals.orgnih.govnih.govcytion.com Other models include the HT-29 human colon carcinoma cell line and the P388 murine leukemia cell line, which has both an adriamycin-sensitive (P388/S) and a resistant (P388/ADR) variant. researchgate.net

Table 1: Examples of Mammalian Cell Lines Used in this compound Research | Cell Line | Organism | Tissue/Disease Type | Key Research Application | | :--- | :--- | :--- | :--- | | V79 | Chinese Hamster | Lung Fibroblast | DNA Damage, Cytotoxicity nih.govaacrjournals.org | | L1210 | Mouse | Leukemia | DNA Damage, Cross-Resistance nih.govpsu.edu | | P388 (S/ADR) | Mouse | Leukemia | Cytotoxicity, Drug Resistance researchgate.net | | KBM-3 | Human | Leukemia | Cytotoxicity, DNA Damage, Synthesis Inhibition nih.gov | | ES-2 | Human | Ovary | Ovarian Clear Cell Carcinoma | Cytotoxicity, DNA Damage/Repair aacrjournals.orgaacrjournals.orgnih.gov | | HT-29 | Human | Colon | Colon Carcinoma | DNA Cross-linking | | Various | Human | Leukemia | Acute Lymphoblastic Leukemia | Comparative Potency nih.govoup.com |

This compound has demonstrated exceptionally high potency in terms of cellular cytotoxicity and growth inhibition in numerous in vitro assays. nih.govoup.com Across various studies, it has been reported to be 100 to 1,000 times more potent than its parent compound, Doxorubicin (B1662922) (DOX). nih.govoup.com

In comparative studies using human leukemia cell lines, this compound was found to be 40 to 240 times more potent than DOX. nih.govoup.com One investigation using KBM-3 human leukemia cells determined it to be 1400-fold more cytocidal than DOX following a one-hour exposure. nih.gov Similarly, in the P388 murine leukemia cell line, this compound was approximately 500 times more cytotoxic than Adriamycin (ADR). researchgate.net A significant finding is the compound's ability to largely overcome typical anthracycline resistance; it retains its high potency against Adriamycin-resistant P388/ADR cells. researchgate.net

Its potent effect is not limited to malignant cells, as it was also found to be about 100 times more potent than DOX against normal myeloid progenitor cells (CFU-GM). nih.govoup.com However, studies indicated a favorable therapeutic ratio, with leukemia cell lines generally showing greater sensitivity to this compound than the normal bone marrow progenitors. nih.govoup.com In a model of acquired resistance, a human ovarian carcinoma subline (ES-2R) developed a 4-fold resistance to this compound compared to its sensitive parental line (ES-2). aacrjournals.orgnih.gov

Table 2: Comparative Cytotoxicity of this compound (MRA-CN)

| Cell System | Comparator | Potency Increase of MRA-CN | Reference(s) |

|---|---|---|---|

| General (In Vitro) | Doxorubicin (DOX) | 100 - 1,000x | nih.govoup.com |

| Human Leukemia Cell Lines | Doxorubicin (DOX) | 40 - 240x | nih.govoup.com |

| KBM-3 Human Leukemia | Doxorubicin (DOX) | ~1,400x | nih.gov |

| P388/S Murine Leukemia | Adriamycin (ADR) | ~500x | researchgate.net |

The profound cytotoxicity of this compound is closely linked to its ability to disrupt essential cellular processes, particularly the synthesis of macromolecules. nih.gov Research has shown a strong correlation between the compound's cell-killing efficacy and its potent inhibition of both DNA and total RNA synthesis. nih.gov

A distinctive effect of this compound is the induction of nucleolar macrosegregation in treated cells. nih.govresearchgate.net This morphological change, which is also observed with agents like Actinomycin (B1170597) D but not Doxorubicin, points to a significant impact on ribosomal RNA (rRNA) synthesis. nih.gov Further investigation suggests that this effect is attributable to the morpholinyl moiety of the molecule. nih.govresearchgate.net Compared to Doxorubicin, this compound is a substantially more potent inhibitor of total RNA synthesis in a range of human and murine tumor cells. researchgate.net

A primary mechanism of action for this compound is the induction of severe DNA damage, distinguishing it from many other anthracyclines. nih.govoup.com The compound is a potent DNA alkylating agent that causes DNA interstrand cross-links in a dose-dependent manner. nih.govnih.govoup.com This cross-linking activity has been observed in multiple cell lines, including human ovarian (ES-2), human colon (HT-29), V79 hamster, and L1210 mouse leukemia cells. nih.govoup.com The formation of these cross-links is rapid, beginning within minutes of exposure and reaching a maximum after about one hour. nih.gov

Unlike Doxorubicin, which primarily induces protein-associated DNA single-strand breaks, this compound's main lesion was initially identified as DNA-DNA cross-links. nih.gov However, subsequent studies have also detected non-protein-associated DNA strand breaks following treatment. aacrjournals.orgnih.gov The compound also induces significant chromosomal damage, including chromatid breaks and translocations in leukemia cells. nih.gov In vitro footprinting analyses have identified preferential binding and adduct formation at 5'-GC and 5'-GG sequences, which are considered the likely sites for interstrand and intrastrand cross-linking, respectively. oup.comoup.com

The extensive DNA damage caused by this compound triggers cellular DNA repair responses. Studies using primary rat hepatocytes have shown that the compound is a highly potent inducer of unscheduled DNA synthesis (UDS), a key indicator of DNA excision repair. nih.govresearchgate.netaacrjournals.orgresearchgate.net This high capacity for inducing DNA repair is linked to its formation of covalent adducts with DNA. nih.gov

Investigations into mechanisms of resistance have also shed light on DNA repair processes. In a this compound-resistant human ovarian cancer cell line (ES-2R), the repair of DNA cross-links was observed, with 75% of the lesions being removed within 8 hours after drug withdrawal. aacrjournals.orgnih.gov In contrast, the parental sensitive cells (ES-2) showed a disappearance of cross-links within 4 hours, which was accompanied by a progressive increase in DNA strand breaks, suggesting that differences in DNA repair and damage processing contribute to the resistance phenotype. aacrjournals.orgaacrjournals.orgnih.gov

Quantification of DNA Damage (e.g., DNA Strand Breaks, DNA Cross-linking)

In Vivo Preclinical Models

The preclinical assessment of this compound has been conducted in various in vivo models, primarily utilizing rodents. These animal models are essential for evaluating the compound's antitumor activity and properties in a whole-organism context. nih.gov

Mouse models have been central to in vivo research. Studies in tumor-bearing mice have confirmed the compound's intense potency, showing it to be 100 to 1,000 times more potent than Doxorubicin. oup.comoup.com Both murine leukemia models, such as those using L1210 cells, and xenograft models have been employed. psu.edu Xenograft models involve the subcutaneous inoculation of human cancer cells, such as the ES-2 ovarian carcinoma line, into immunodeficient nude mice to study the compound's effect on human tumor growth. In addition to mice, some in vitro studies that inform in vivo potential have utilized tissues, such as hepatocytes, from rats. researchgate.net These preclinical animal models provide a bridge between in vitro discoveries and potential clinical applications by allowing for the study of the drug's behavior within a complex biological system.

Structure Activity Relationship Sar and Analogue Research

Methodologies for the Design and Synthesis of Novel Cyanomorpholinoadriamycin Analogues

The journey to create powerful analogues like this compound (CMA) stems from the broader field of anthracycline synthesis, which has evolved from isolating natural products to complex semi-synthetic and fully synthetic strategies. uniroma1.it The initial discovery of anthracyclines like daunorubicin (B1662515) and doxorubicin (B1662922) from Streptomyces species laid the groundwork. uniroma1.it The quest for analogues with improved properties involves a multi-faceted approach.

A primary strategy in designing novel CMA analogues is the modification of the daunosamine (B1196630) sugar moiety, a critical component for the anticancer activity of anthracyclines. hilarispublisher.com The synthesis of CMA itself, 3'-(3-cyano-4-morpholinyl)-3'-deaminoadriamycin, represents a key innovation, marking a shift towards developing DNA alkylating agents. oup.com This modification involves replacing the 3'-amino group of doxorubicin with a cyanomorpholino group. oup.comnih.gov

The synthesis process for such analogues can be intricate. For instance, the creation of related morpholinyl anthracyclines has been a focus of medicinal chemistry. acs.org Furthermore, computational methods, such as Quantitative Structure-Activity Relationship (QSAR) studies, are employed to model and predict the biological activity of newly designed analogues based on their physicochemical properties and structural features. isca.me These in-silico approaches help to prioritize which novel compounds should be synthesized and tested, streamlining the drug discovery process.

Comparative SAR Analysis Across Anthracycline Derivatives

The structure-activity relationship (SAR) of anthracyclines is complex, with modifications at various positions of the tetracyclic aglycone and the sugar moiety leading to significant changes in biological activity.

A key determinant of the enhanced activity of CMA and related compounds is the modification at the 3'-position of the daunosamine sugar. While the parent compounds, Adriamycin and Daunomycin, are potent genotoxic agents, derivatives with N-alkylated sugar moieties, including CMA, exhibit reduced or abolished mutagenicity in some assays. researchgate.net However, these same compounds, along with morpholinodaunomycin and cyanomorpholinodaunomycin, are extremely active in inducing unscheduled DNA synthesis, suggesting a different mechanism of DNA interaction compared to their parent compounds. researchgate.net

The nature of the substituent on the sugar's amino group is crucial. For example, replacing the amino group with a hydroxyl group can maintain cytotoxic effect while potentially overcoming multidrug resistance. hilarispublisher.com In contrast, N,N-dimethylated derivatives of Adriamycin and Daunomycin show different activity profiles, inhibiting glycoprotein (B1211001) synthesis only at cytotoxic concentrations, unlike other N-alkylated anthracyclines that can induce differentiation at non-toxic levels. nih.gov

The table below summarizes the comparative cytotoxicity of various anthracycline derivatives, highlighting the impact of structural modifications.

| Compound | Key Structural Modification | Relative Cytotoxicity/Activity | Reference(s) |

| This compound (CMA) | 3'-cyanomorpholino group | Up to 1400x more potent than Adriamycin in some cell lines. | oup.com |

| Adriamycin (Doxorubicin) | 3'-amino group | Baseline for comparison. | researchgate.net |

| Daunomycin | 3'-amino group | Potent genotoxic agent. | researchgate.net |

| Morpholinodaunomycin | Morpholino group at 3' position | Extremely active in inducing unscheduled DNA synthesis. | researchgate.net |

| N,N-dimethyladriamycin | N,N-dimethylamino group at 3' position | Inhibits glycoprotein synthesis only at cytotoxic concentrations. | nih.gov |

| Aclarubicin | Trisaccharide moiety, variant aglycone | Less cardiotoxic than doxorubicin. | hilarispublisher.com |

| Pirarubicin | 4'-tetrahydropyranyl group | Active against some doxorubicin-resistant cell lines. | hilarispublisher.com |

Elucidation of Structural Determinants for DNA Binding Affinity and Crosslinking Potential

A defining feature of this compound's mechanism of action is its ability to form covalent adducts with DNA, leading to both intrastrand and interstrand crosslinks. oup.comnih.gov This is a significant departure from the primary mechanism of Adriamycin, which involves DNA intercalation and topoisomerase II poisoning. hilarispublisher.comuniversiteitleiden.nl

The cyanomorpholino moiety is the key structural feature responsible for this alkylating activity. oup.com The reaction with DNA is rapid, with maximal interstrand crosslinking observed within an hour in in vitro studies. oup.comnih.gov This crosslinking does not require metabolic activation. oup.com

The sequence specificity of CMA's DNA binding has been extensively studied. It shows a preference for binding to specific DNA sequences:

Intrastrand Crosslinks: The most dominant interactions occur at 5'-GG and 5'-CC sequences, indicating the formation of crosslinks between adjacent guanine (B1146940) or cytosine bases on the same DNA strand. oup.comnih.gov

Interstrand Crosslinks: Minor levels of blockage are observed at 5'-GC sequences, suggesting the formation of crosslinks between guanine residues on opposite DNA strands. oup.comnih.gov

The formation of these adducts is thought to involve an aminal linkage between the C-3' position of the morpholino ring and the N2 position of guanine in the minor groove of the DNA. oup.comnih.gov The necessity of the N2 of guanine for this interaction is supported by the lack of binding to DNA where this group is absent. oup.com

The thermal stability of these DNA adducts has also been characterized. The interstrand crosslinks are heat-labile, with a midpoint melting temperature of approximately 70°C. oup.comnih.gov

Influence of Chemical Modifications on Cellular Potency and Mechanism of Action

Chemical modifications to the anthracycline scaffold, particularly at the daunosamine sugar, profoundly influence both the cellular potency and the mechanism of action. The introduction of the cyanomorpholino group in CMA is a prime example of how a specific chemical change can dramatically increase potency and alter the primary mode of cytotoxicity from intercalation to DNA alkylation. oup.com

The enhanced potency of CMA is directly linked to its ability to form DNA crosslinks, a mechanism that is highly effective at inducing cell death. oup.com The rapid formation of these crosslinks upon cellular exposure correlates well with the drug's cytotoxicity. oup.com This is in contrast to many other anthracyclines where cytotoxicity is more closely related to their ability to inhibit topoisomerase II or generate reactive oxygen species. hilarispublisher.comuniversiteitleiden.nl

Studies on various analogues reveal a clear trend:

N-Alkylation: N-alkylation of the sugar moiety can significantly impact biological activity. While it may decrease mutagenicity in some contexts, it can also lead to highly potent compounds like CMA that are strong inducers of DNA repair mechanisms. researchgate.net

Sugar Moiety Integrity: The daunosamine sugar is considered crucial for the primary mechanism of action of many anthracyclines. hilarispublisher.com Its removal from daunorubicin, for instance, leads to a 70-100 fold decrease in activity. hilarispublisher.com However, the potent activity of CMA demonstrates that replacing the amino group with other functional moieties can lead to even greater potency through different mechanisms.

Lipophilicity: Modifications can also alter the lipophilicity of the compound, which can affect its cellular uptake and distribution. For example, Idarubicin, a more lipophilic derivative of daunorubicin, has a longer half-life. hilarispublisher.com

The following table details how specific modifications in anthracycline analogues affect their potency and mechanism.

| Compound/Analogue Type | Modification | Effect on Potency | Effect on Mechanism of Action | Reference(s) |

| This compound (CMA) | 3'-cyanomorpholino group | Significantly increased | Shifts primary mechanism to DNA alkylation and crosslinking. | oup.com |

| N-alkylated Anthracyclines | N-alkylation on the sugar moiety | Variable, can increase potency | Can reduce mutagenicity but strongly induce DNA repair; may inhibit glycoprotein synthesis. | researchgate.netnih.gov |

| Aglycone (sugar removed) | Removal of daunosamine sugar | Drastically decreased | Loss of primary DNA interaction and topoisomerase II poisoning efficacy. | hilarispublisher.com |

| Idarubicin | Increased lipophilicity | Increased | Longer half-life. | hilarispublisher.com |

| Doxorubicin derivatives with primary amine replacement | Replacement of the 3'-amino group (e.g., with azide) | Can be more cytotoxic in specific cell lines | Retains DNA damage induction capacity. | acs.org |

| Doxorubicin derivatives with tertiary amine | Tertiary amine on the sugar | Generally do not induce DNA damage | Altered mechanism, less reliance on topoisomerase II poisoning. | acs.org |

Mechanisms of Cellular Resistance in Preclinical Contexts

Characterization of Cross-Resistance Profiles in Acquired Resistance Models

To investigate resistance mechanisms, researchers have developed cell lines with acquired resistance by exposing cancer cells to gradually increasing concentrations of Cyanomorpholinoadriamycin. A notable example is the ES-2R human ovarian carcinoma cell line, derived from the parent ES-2 line. aacrjournals.orgnih.gov This resistant subline exhibited a 4-fold increase in resistance to this compound itself. nih.govresearchgate.net

A critical aspect of characterizing these resistant models is determining their cross-resistance to other anticancer drugs. This helps to understand the breadth and nature of the resistance mechanisms. The ES-2R cell line demonstrated a broad cross-resistance profile to other DNA-damaging agents. aacrjournals.orgnih.gov It showed significant resistance to DNA cross-linking agents such as cisplatin (B142131) (7-fold) and carmustine (B1668450) (3-fold). nih.govresearchgate.net Furthermore, it was cross-resistant to agents that cause DNA strand breaks, including etoposide (B1684455) (6-fold), doxorubicin (B1662922) (2-fold), and bleomycin (B88199) (5-fold). nih.govresearchgate.net The cells also displayed a 2-fold resistance to ionizing radiation. nih.gov Interestingly, the ES-2R cells were not cross-resistant to the microtubule inhibitor vinblastine, suggesting the resistance mechanism is specific to DNA-targeting agents and not a general multidrug resistance phenotype. nih.govresearchgate.net

Another preclinical model, the L5178Y/MRA-CN murine lymphoblast cell line, was developed and showed a 9.6-fold resistance to this compound. nih.gov This cell line also displayed a 2-fold cross-resistance to a related compound, 3'-(4-morpholinyl)-3'-deaminoadriamycin. However, in contrast to the broad cross-resistance seen in the ES-2R model, the L5178Y/MRA-CN cells were not cross-resistant to Adriamycin (doxorubicin) or the alkylating agent chlorambucil. nih.gov

Investigating Molecular Pathways Implicated in Resistance Development (e.g., DNA Repair Pathways, Efflux Mechanisms)

Studies on this compound-resistant cell lines have revealed a complex, multifactorial resistance phenotype rather than a single dominant mechanism. aacrjournals.org

Efflux Mechanisms: A common mechanism of drug resistance involves the overexpression of efflux pumps like P-glycoprotein, which actively remove cytotoxic drugs from the cell. tg.org.au In the ES-2R resistant ovarian cancer cell line, a low level of P-glycoprotein was detected. nih.govresearchgate.net However, further investigation showed that the intracellular accumulation of radiolabeled this compound was identical in both the resistant (ES-2R) and sensitive (ES-2) parent cells. aacrjournals.orgnih.gov This indicates that despite the presence of some P-glycoprotein, it is not a functionally significant mechanism of resistance in this model. aacrjournals.org Similarly, in the L5178Y/MRA-CN model, the uptake of this compound was only slightly reduced in the resistant cells. nih.gov

DNA Repair Pathways: Given that this compound acts as a DNA alkylator and cross-linking agent, alterations in DNA repair pathways are a plausible resistance mechanism. aacrjournals.orgresearchgate.net In the ES-2R model, cells showed enhanced repair of DNA damage caused by cisplatin. aacrjournals.org The number of DNA cross-links formed by cisplatin was 50% lower in the resistant cells, which was associated with a 50% faster rate of repair for these specific cross-links. nih.govresearchgate.net This suggests that enhanced DNA repair contributes to the cross-resistance observed with certain alkylating agents. aacrjournals.org However, this mechanism was not universal, as there was no difference in the repair of DNA strand breaks induced by ionizing radiation between the sensitive and resistant cells, indicating that enhanced DNA repair does not account for the observed radioresistance. nih.gov

Glutathione (B108866) Metabolism: A significant finding in the ES-2R cell line was the alteration of glutathione (GSH) metabolism. aacrjournals.org Resistant cells contained 1.5-fold more GSH, a key intracellular antioxidant that can detoxify xenobiotics. nih.govresearchgate.net Furthermore, the activity of enzymes involved in GSH homeostasis was significantly increased: γ-glutamyltranspeptidase activity was 2.2-fold higher, and GSH reductase activity was 2.4-fold higher compared to sensitive cells. nih.govresearchgate.net Total glutathione-S-transferase (GST) activity, which conjugates GSH to drugs to facilitate their removal, was 2.6-fold higher in the resistant line, with the pi-class GST subunit specifically showing a 2-fold increase. nih.gov In the L5178Y/MRA-CN model, levels of glutathione and GST activity were also increased compared to sensitive cells. nih.gov These findings strongly implicate the GSH detoxification system as a major contributor to the resistance phenotype. nih.gov

Research on Strategies to Circumvent Resistance in Preclinical Models

Based on the identified molecular pathways of resistance, preclinical research has explored strategies to overcome or circumvent this resistance. The most direct approach has targeted the altered glutathione metabolism observed in resistant cells.

In the ES-2R ovarian cancer model, where elevated GSH and related enzymes were strongly implicated in resistance, researchers used buthionine sulfoximine (B86345), an inhibitor of γ-glutamylcysteine synthetase which leads to the depletion of intracellular GSH. aacrjournals.orgnih.gov Treatment with buthionine sulfoximine successfully restored the sensitivity of the resistant ES-2R cells to this compound. nih.govresearchgate.net This finding provides strong evidence for the causal role of the GSH pathway in resistance in this model and suggests that co-administration of GSH synthesis inhibitors could be a viable strategy to overcome resistance clinically.

However, findings in the L5178Y/MRA-CN lymphoblast model present a more complex picture. nih.gov Although these resistant cells also showed increased levels of GSH and GST activity, pretreatment with buthionine sulfoximine to deplete GSH did not reverse the cells' resistance to this compound. nih.gov This discrepancy between the two models highlights that the efficacy of a resistance-reversal strategy can be cell-type specific and may depend on the relative contribution of different co-existing resistance mechanisms.

While not yet tested specifically for this compound, general preclinical strategies for overcoming drug resistance often involve the use of inhibitors targeting other identified pathways. nih.gov For example, the development of inhibitors for specific DNA repair pathways or efflux pumps represents a broad area of cancer research aimed at re-sensitizing tumors to chemotherapy. tg.org.aufrontiersin.org

Advanced Research Directions and Methodological Approaches

High-Resolution Structural Biology Studies of Cyanomorpholinoadriamycin-DNA Complexes (e.g., X-ray Crystallography, NMR Spectroscopy)

High-resolution structural techniques are indispensable for visualizing the three-dimensional architecture of this compound when bound to its biological target, DNA. X-ray crystallography, in particular, has provided significant insights into this interaction. proteopedia.orgcreative-biostructure.comlibretexts.org

X-ray Crystallography: A pivotal study involved the co-crystallization of a cyanomorpholino analogue of doxorubicin (B1662922), specifically 3'-(3-cyano-4-morpholinyl)-3'-desaminodoxorubicin (CMD), with a DNA hexamer, d(CGATCG). nih.gov The analysis of the resulting crystal structure at a resolution of 0.16-nm revealed that the drug intercalates into the DNA at the CpG step. nih.gov This structural data confirmed that the complex crystallizes in the P4(1)2(1)2 space group and shares similarities with other anthracycline/DNA structures. nih.gov

A crucial finding from this crystallographic study was the significant chemical rearrangement of the morpholino moiety. The structure showed that the morpholino ring had opened and lost its cyano group, with the resulting compound in the complex resembling a hydrolysis product, N-(2-hydroxyethyl)doxorubicin. nih.gov While direct DNA alkylation was not observed in the crystal, the model indicated that the reactive part of the morpholino ring is positioned in the minor groove near an A/T base pair. nih.gov This suggests that a neighboring C/G base pair, which possesses an NH2 group in the minor groove, might be a prerequisite for the DNA alkylation activity of the compound. nih.gov This technique has been instrumental in determining the structure of numerous biological macromolecules, including DNA, by analyzing the diffraction of X-rays from crystallized molecules. creative-biostructure.comcosmosmagazine.com

NMR Spectroscopy: While X-ray crystallography provides a static snapshot of the complex, Nuclear Magnetic Resonance (NMR) spectroscopy offers a complementary method to study the dynamics of the this compound-DNA interaction in a solution state. Although specific NMR studies focused solely on this compound are not extensively documented in the provided literature, this technique is widely used to determine the structures of biological molecules. proteopedia.org It could provide valuable information on the conformational flexibility and intermolecular contacts of the drug-DNA complex in a more physiological environment.

Crystallographic Data for Cyanomorpholinodoxorubicin-DNA Complex

| Parameter | Finding | Source |

|---|---|---|

| Compound | 3'-(3-cyano-4-morpholinyl)-3'-desaminodoxorubicin (CMD) | nih.gov |

| DNA Sequence | d(CGATCG) | nih.gov |

| Resolution | 0.16 nm | nih.gov |

| Space Group | P4(1)2(1)2 | nih.gov |

| Binding Mode | Intercalation at the CpG step | nih.gov |

| Key Structural Feature | Rearrangement of the morpholino moiety with loss of the cyano group | nih.gov |

Advanced Spectroscopic Analyses of Drug-DNA Interactions

A variety of advanced spectroscopic techniques are employed to characterize the binding affinity, mode, and sequence specificity of this compound with DNA in solution. nih.govresearchgate.net These methods provide critical data that complements structural studies.

Fluorescence Spectroscopy: Fluorescence spectroscopy is a sensitive technique used to monitor drug-DNA interactions. researchgate.net The intrinsic fluorescence of the anthracycline chromophore changes upon binding to DNA, which can be used to quantify binding parameters. For instance, fluorescence emission spectra have been effectively used to analyze the presence and concentration of doxorubicin, a related anthracycline, within the nuclei of living cells. researchgate.net This method can distinguish between the free and DNA-bound forms of the drug, allowing for kinetic studies of drug uptake and interaction. researchgate.net

UV-Visible Absorbance Spectroscopy: Spectral analysis of this compound reacted with synthetic polynucleotides provides evidence of adduct formation. When reacted with poly(dG-dC), a synthetic DNA polymer, the resulting adduct exhibits a distinct visible spectrum with an absorbance maximum at 508 nm, confirming a direct interaction with guanine-cytosine base pairs. oup.com

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for investigating conformational changes in DNA upon ligand binding. creative-biostructure.comresearchgate.net The characteristic CD spectrum of B-form DNA, which includes a positive band around 275 nm (related to base stacking) and a negative band around 245 nm (related to helicity), is altered upon interaction with a small molecule. researchgate.net A decrease in the intensity of these bands typically suggests that the small molecule is unwinding the DNA helix, a common feature of intercalating agents. nih.gov The appearance of an induced CD (ICD) signal in the absorption region of the drug molecule itself can provide detailed information about the binding mode, such as intercalation versus groove binding or aggregation. nih.gov This method allows for a rapid and accurate assessment of how this compound affects the secondary structure of DNA. creative-biostructure.comsav.sk

Spectroscopic Analysis of this compound-DNA Interaction

| Technique | Observation | Interpretation | Source |

|---|---|---|---|

| UV-Visible Absorbance | Absorbance maximum at 508 nm for the adduct with poly(dG-dC) | Confirmation of adduct formation with GC-rich DNA sequences | oup.com |

| Fluorescence Spectroscopy | Changes in fluorescence yield and spectral shape upon binding | Allows for quantification of DNA-bound vs. free drug and kinetic studies | researchgate.net |

| Circular Dichroism (CD) | Decrease in DNA CD bands (240-290 nm) upon drug addition | Drug-induced unwinding of the DNA double helix | nih.gov |

| Induced Circular Dichroism (ICD) | Signal appears in the drug's absorption range (450-550 nm) | Provides information on binding mode (intercalation, groove binding, etc.) | nih.gov |

Research on Novel Drug Delivery Systems for Targeted Research Applications

To enhance the utility of this compound in research settings, particularly for studies involving cell cultures and in vivo models, novel drug delivery systems are being explored. These systems aim to improve solubility, stability, and targeting, drawing from extensive work on related compounds like doxorubicin. biomedres.us

Nanoparticles offer a promising platform for the delivery of therapeutic agents. scielo.brworldbrainmapping.org By encapsulating compounds like this compound, these systems can modify their pharmacokinetic properties and facilitate targeted delivery. worldbrainmapping.orgmdpi.commedsci.org

Liposomes : These are spherical vesicles made of phospholipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. nih.govmdpi.com Liposomal formulations can protect the encapsulated drug from degradation, reduce systemic toxicity, and increase accumulation at a target site. nih.gov The surface of liposomes can be modified, for example with polyethylene (B3416737) glycol (PEG) to create "stealth" liposomes that have longer circulation times, or with specific ligands like antibodies to target them to particular cells. biomedres.us Liposomal delivery systems for the related anthracycline doxorubicin are already in clinical use, highlighting the potential of this approach. biomedres.us

Solid Lipid Nanoparticles (SLNs) : SLNs are colloidal carriers made from lipids that are solid at body temperature. nih.govwikipedia.orgmdpi.com They combine the advantages of polymeric nanoparticles and lipid emulsions while avoiding issues like the biotoxicity of some polymers and the use of organic solvents in production. nih.govwikipedia.org SLNs are composed of physiological lipids, making them highly biocompatible. mdpi.com They are a viable option for controlled drug release and have been shown to improve the oral bioavailability of some drugs by facilitating lymphatic delivery. japsonline.com

Comparison of Nanoparticle Delivery Systems

| Feature | Liposomes | Solid Lipid Nanoparticles (SLNs) | Source |

|---|---|---|---|

| Core Structure | Aqueous core surrounded by one or more lipid bilayers | Solid lipid core matrix | nih.govwikipedia.org |

| Drug Loading | Can encapsulate hydrophilic, hydrophobic, and amphiphilic drugs | Primarily for lipophilic drugs, but can incorporate hydrophilic drugs | mdpi.comwikipedia.orgmdpi.com |

| Biocompatibility | High, composed of biocompatible phospholipids | High, composed of physiological lipids, low toxicity | nih.govmdpi.com |

| Key Advantages | Versatile drug loading, well-established technology, surface modifiable | Avoids organic solvents, potential for controlled release and improved stability | biomedres.usnih.govnih.gov |

"Smart" delivery systems are designed to release their payload in response to specific internal or external triggers. mdpi.comwikipedia.org This approach allows for spatiotemporal control over drug release, potentially increasing efficacy at a target site while minimizing off-target effects. mdpi.com

A primary strategy involves creating pH-responsive nanoparticles. nih.gov Tumor microenvironments are often characterized by a lower pH (acidic) compared to healthy tissues. sigmaaldrich.com Delivery systems can be engineered using polymers or linkers that are stable at the physiological pH of blood (around 7.4) but degrade or change conformation in the acidic environment of a tumor, triggering the release of the encapsulated this compound. mdpi.comnih.gov Other potential stimuli that can be harnessed include temperature, specific enzymes that are overexpressed in tumors, or external triggers like light or magnetic fields. mdpi.comsigmaaldrich.com

Ensuring that this compound reaches its intracellular target (the nucleus) is critical for its activity. Research in this area focuses on methodologies to overcome cellular barriers and track the compound's journey within the cell.

One key approach is the surface functionalization of nanocarriers. worldbrainmapping.org By attaching targeting ligands—such as antibodies or peptides that recognize specific receptors on the surface of target cells—nanoparticles can be directed to bind to and be internalized by these cells preferentially. worldbrainmapping.orgmedsci.org Another strategy involves designing systems where a protective coating, like PEG, is cleaved off in the target environment, unmasking the nanoparticle and facilitating cellular uptake. nih.gov

To study these processes, advanced imaging techniques are essential. Fluorescence microscopy is a vital tool for observing the uptake of fluorescently-tagged nanoparticles or the drug itself into cells and monitoring its localization to specific organelles like the nucleus. nih.gov Quantitative methods such as flow cytometry can be used to measure the efficiency of cellular uptake across large cell populations. nih.gov

Stimuli-Responsive Drug Release Systems

Computational Chemistry and Molecular Modeling for Drug Design and Interaction Prediction

Computational methods are powerful tools for accelerating research and providing deep, atom-level insights into drug-DNA interactions. schrodinger.comucsf.edu These in silico techniques allow researchers to model and predict the behavior of molecules, guiding experimental work. schrodinger.comnih.gov

Molecular Docking and Dynamics: Molecular modeling can be used to predict how this compound binds to DNA. aacrjournals.org Techniques like molecular docking can simulate the binding pose of the drug within the DNA grooves or as an intercalator, helping to identify the most energetically favorable interactions. nih.gov Following docking, molecular dynamics (MD) simulations can be run to observe the dynamic behavior of the drug-DNA complex over time. researchgate.net MD simulations provide a clearer picture of the stability of the complex, the role of hydrogen bonds and π-π stacking interactions, and the influence of water molecules in mediating the binding. researchgate.netaacrjournals.orgresearchgate.net

Free Energy Calculations: Methods such as the Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) approach can be used to calculate the binding free energy of the complex. researchgate.net This provides a quantitative measure of the binding affinity, which is crucial for comparing different analogues or predicting the effects of mutations on binding. These computational approaches enable the efficient screening of virtual compound libraries and the rational design of new derivatives with potentially improved properties. schrodinger.comfrontiersin.org

Future Research Perspectives and Unexplored Avenues in this compound Academic Studies

The landscape of anticancer drug research is in a constant state of evolution, seeking to enhance therapeutic efficacy while minimizing toxicity. This compound (CMA), a highly potent synthetic derivative of Adriamycin, stands at a critical juncture. While its potent DNA cross-linking ability is well-documented, several avenues of research remain underexplored. Future academic studies are poised to delve into novel formulations, combination therapies, and advanced analytical methods to fully harness its potential and address existing challenges.

A significant area for future investigation lies in the discrepancy observed between CMA's potent induction of DNA repair mechanisms and its relatively low mutagenic activity in certain assays. researchgate.net While compounds like Adriamycin are highly mutagenic, CMA and its analogues have been found to be weakly mutagenic or non-mutagenic in various bacterial and mammalian cell tests. researchgate.net However, these same compounds are extremely active in inducing unscheduled DNA synthesis (a marker of DNA repair) in rat hepatocytes. researchgate.net This suggests that the DNA damage instigated by CMA is recognized and potentially repaired by the cell differently than the damage caused by other anthracyclines. This dichotomy presents a fertile ground for research into the specific DNA repair pathways activated by CMA adducts and why this activity does not translate into high mutagenicity. Understanding this could lead to strategies that selectively enhance its cytotoxic effects in cancer cells while sparing normal cells.

Further research is also essential to understand the long-term fate and stability of the DNA adducts formed by this compound. Studies have shown that the interstrand crosslinks created by CMA are heat labile, with a defined melting temperature. nih.gov Elucidating the precise chemical mechanisms of this lability could open new pathways for designing improved and more stable DNA cross-linking agents for cancer therapy. oup.com

Advanced Methodological Approaches for Future Studies

The advent of sophisticated research methodologies offers new opportunities to investigate the complex interactions of this compound.

Computational Modeling and Simulation: In silico approaches are becoming indispensable in drug discovery and mechanism elucidation. uark.edunih.gov Future research should leverage computational modeling to simulate the dynamic interactions between CMA and its DNA targets. plos.org These models can help predict binding affinities, elucidate the structural basis for the sequence specificity of DNA alkylation, and understand the conformational changes in DNA upon adduct formation. uark.edunih.govplos.org Such studies could accelerate the design of next-generation CMA derivatives with optimized binding properties.

Novel Drug Delivery Systems (NDDS): A major frontier in cancer therapy is the development of advanced drug delivery systems to improve drug targeting and reduce systemic toxicity. nih.govacmgloballab.com The application of nanotechnology, such as liposomes and nanoparticles, to CMA is a largely unexplored but highly promising field. frontiersin.org Encapsulating CMA in these carriers could enhance its bioavailability, prolong its circulation time, and enable targeted delivery to tumor tissues through the enhanced permeability and retention (EPR) effect. mdpi.com

| Potential NDDS for CMA | Research Objective | Potential Benefit |

| Liposomal Formulations | To create stable, long-circulating liposomes containing CMA. mdpi.com | Reduced cardiotoxicity (a known issue with anthracyclines), improved tumor accumulation. |

| Polymeric Nanoparticles | To develop biodegradable nanoparticles for controlled CMA release. frontiersin.org | Sustained drug release at the tumor site, minimizing peak dose toxicity. |

| Micellar Systems | To use self-assembling amphiphilic block copolymers to carry CMA. acmgloballab.com | Increased solubility and stability of the drug in circulation. |

| Stimuli-Responsive Carriers | To design carriers that release CMA in response to tumor microenvironment triggers (e.g., pH, enzymes). | Highly targeted drug release, maximizing efficacy and minimizing off-target effects. |

Overcoming Drug Resistance

Drug resistance remains a primary obstacle in chemotherapy. nih.gov Future studies on this compound must address potential resistance mechanisms. Research could focus on identifying the genetic profiles of tumors that are either intrinsically resistant or acquire resistance to CMA. Investigating the role of drug efflux pumps, alterations in DNA repair pathways, and the dynamics of primary cilia in conferring resistance are critical future directions. nih.gov

Synergistic Combination Therapies

The use of combination therapies is a cornerstone of modern oncology, often employed to enhance efficacy and overcome resistance. icr.ac.uknih.gov Exploring synergistic combinations of CMA with other anticancer agents is a vital and unexplored avenue. The goal is to find combinations where the therapeutic effect is greater than the sum of the individual drugs. targetedonc.comjddonline.com

| Potential Combination Partner | Rationale for Synergy | Unexplored Research Question |

| PARP Inhibitors | CMA causes DNA damage; PARP inhibitors block a key DNA repair pathway. This combination could lead to synthetic lethality in cancer cells. | What is the optimal sequencing and dosing of CMA and PARP inhibitors to maximize synergistic cell killing in specific cancer types? |

| Topoisomerase II Inhibitors (e.g., Etoposide) | CMA primarily acts via DNA alkylation, while other agents target different aspects of DNA replication and repair. researchgate.net | Can a combination of CMA and a topoisomerase inhibitor overcome resistance to either agent alone? |

| Immunotherapy (e.g., Checkpoint Inhibitors) | CMA-induced cancer cell death may release tumor antigens, potentially priming the immune system. Combining this with checkpoint inhibitors could enhance the anti-tumor immune response. | Does CMA treatment increase the expression of immune checkpoints (like PD-L1) on tumor cells, creating a rationale for combination with anti-PD-1/PD-L1 therapy? |

| Wnt/β-catenin Signaling Inhibitors | Aberrant Wnt signaling is linked to chemoresistance. nih.gov Combining CMA with an inhibitor of this pathway could resensitize resistant tumors. | In which cancer subtypes driven by Wnt signaling would the combination of CMA and a Wnt inhibitor be most effective? nih.gov |

Synthesis of Novel Derivatives

The synthesis of new analogues of successful drugs is a proven strategy for improving therapeutic profiles. mdpi.com The morpholinyl group of CMA is critical to its high potency. acs.org Future research should focus on synthesizing novel derivatives by modifying other parts of the molecule, such as the anthraquinone (B42736) core or the daunosamine (B1196630) sugar. The goal would be to create analogues with even greater potency, enhanced stability of DNA adducts, or a more favorable toxicity profile.

By systematically exploring these avenues—from advanced delivery systems and combination therapies to computational modeling and the synthesis of new derivatives—the academic research community can continue to build on the potent foundation of this compound and unlock its full therapeutic potential.

Q & A

Basic Research Questions

Q. What are the key structural modifications of cyanomorpholinoadriamycin compared to doxorubicin, and how do these alterations influence its mechanism of action?

- Methodological Answer : To evaluate structural differences, employ techniques such as NMR spectroscopy and X-ray crystallography to compare the morpholino and cyan groups in this compound with doxorubicin’s hydroxyl substituents. Assess binding affinity to DNA via thermal denaturation assays or electrophoretic mobility shift assays (EMSAs) . For mechanistic insights, use fluorescence-based intercalation assays and topoisomerase II inhibition studies to quantify DNA interaction efficiency .

Q. What in vitro models are most suitable for assessing this compound’s cytotoxicity and selectivity?

- Methodological Answer : Utilize human cancer cell lines (e.g., MCF-7, HeLa) and non-cancerous cell lines (e.g., HEK293) in comparative dose-response assays. Measure IC50 values via MTT or Alamar Blue assays. Include controls for redox cycling interference (common in anthracyclines) by co-treating with antioxidants like N-acetylcysteine .

Q. How does this compound’s metabolic stability compare to other anthracyclines, and what assays are recommended for evaluation?

- Methodological Answer : Perform liver microsomal stability assays using HPLC or LC-MS to quantify parent compound degradation. Compare metabolic half-life () and metabolite profiles (e.g., quinone reduction products) with doxorubicin. For in vivo correlation, use murine models with hepatic cytochrome P450 inhibitors to isolate metabolic pathways .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s DNA adduct stability across studies?

- Methodological Answer : Contradictions may arise from variations in experimental conditions (e.g., pH, ionic strength). Replicate studies using standardized buffers (e.g., 10 mM Tris-HCl, pH 7.4) and quantify adduct stability via UV-Vis spectroscopy at 260 nm. Apply Arrhenius plots to compare activation energy () for adduct dissociation across datasets . For meta-analysis, use statistical tools like Cohen’s to evaluate effect sizes and identify confounding variables (e.g., temperature gradients) .

Q. What experimental designs are optimal for evaluating this compound’s potential to reduce cardiotoxicity compared to doxorubicin?

- Methodological Answer : Conduct dual-model studies:

- In vitro : Measure reactive oxygen species (ROS) in cardiomyocytes (e.g., H9c2 cells) using DCFH-DA fluorescence. Compare with doxorubicin-treated cells under hypoxia-reoxygenation stress.

- In vivo : Use murine models to assess left ventricular ejection fraction (LVEF) via echocardiography post-treatment. Histologically evaluate myocardial fibrosis using Masson’s trichrome staining .

Q. How can researchers address discrepancies in reported cytotoxicity data between 2D monolayer cultures and 3D tumor spheroids?

- Methodological Answer : Optimize 3D spheroid penetration assays using confocal microscopy with fluorescently tagged this compound. Compare drug diffusion rates (via Fick’s law calculations) and hypoxic core targeting (measured by pimonidazole staining). Use computational modeling (e.g., COMSOL Multiphysics) to simulate drug gradients and validate with experimental LC-MS spheroid sectioning .

Methodological Guidance

- Data Presentation : Include tables comparing IC50 values across cell lines, metabolic half-lives, and DNA adduct thermal stability metrics (e.g., shifts). Reference standardized protocols from Cullinane & Phillips (1993) for DNA interaction studies .

- Ethical Considerations : For in vivo work, adhere to ARRIVE guidelines for preclinical trials, ensuring sample sizes are justified via power analysis and randomization is applied to treatment groups .

- Statistical Analysis : Use mixed-effects models to account for batch variability in cytotoxicity assays. For contradictory results, apply sensitivity analysis to identify outlier datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.